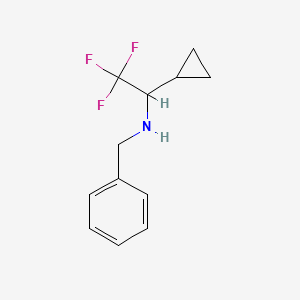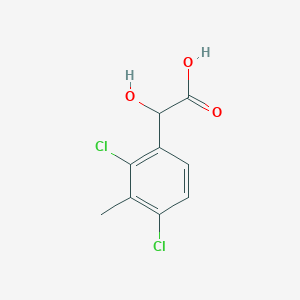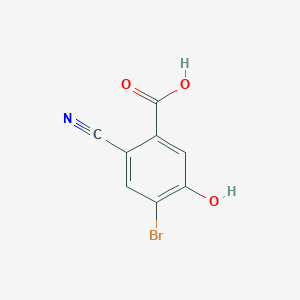
3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid
描述
3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid: is an organic compound with the molecular formula C9H10ClNO4 and a molecular weight of 231.63 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group at the third position, a methoxyethoxy group at the sixth position, and a carboxylic acid group at the second position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Methoxyethoxylation: The methoxyethoxy group is introduced at the sixth position through etherification reactions using reagents like sodium hydride and 2-methoxyethanol.
Carboxylation: The carboxylic acid group is introduced at the second position through carboxylation reactions using carbon dioxide and a suitable base.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of pyridine-2,3-dicarboxylic acid derivatives.
Reduction: Formation of 3-chloro-6-(2-methoxyethoxy)pyridine-2-methanol.
Substitution: Formation of 3-substituted-6-(2-methoxyethoxy)pyridine-2-carboxylic acid derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of inflammatory and infectious diseases.
Industry:
- Utilized in the production of agrochemicals and specialty chemicals.
- Applied in the formulation of advanced materials with specific properties.
作用机制
The mechanism of action of 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxyethoxy groups contribute to its binding affinity and specificity towards target enzymes or receptors. The carboxylic acid group plays a crucial role in its solubility and bioavailability. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
相似化合物的比较
3-Chloro-6-methoxypyridine-2-carboxylic acid: Similar structure but lacks the methoxyethoxy group.
3-Chloro-2-pyridinecarboxylic acid: Similar structure but lacks the methoxyethoxy group and has a different substitution pattern.
Uniqueness:
- The presence of both chloro and methoxyethoxy groups at specific positions on the pyridine ring makes 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid unique. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
3-chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4/c1-14-4-5-15-7-3-2-6(10)8(11-7)9(12)13/h2-3H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSKBOMICRYVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1461126.png)
![11,11-Difluoro-8-azadispiro[3.0.5.1]undecane hydrochloride](/img/structure/B1461128.png)

![(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1461131.png)

![1-[(N'-Hydroxycarbamimidoyl)methyl]piperidine-4-carboxamide](/img/structure/B1461133.png)








